molecular formula C23H24N2O3S B6027129 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide

货号 B6027129
分子量: 408.5 g/mol
InChI 键: UJWNNYWOXDDYOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG, Germany, and is currently marketed under the trade name Nexavar. BAY 43-9006 has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively studied.

作用机制

BAY 43-9006 inhibits the activity of several kinases, including RAF kinase and VEGFR-2. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), a protein that stimulates angiogenesis. By inhibiting the activity of these kinases, BAY 43-9006 blocks the downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer. In addition, BAY 43-9006 has been shown to have anti-inflammatory effects and to inhibit the growth of several types of bacteria and viruses.

实验室实验的优点和局限性

BAY 43-9006 has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in cancer and other diseases. It has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using BAY 43-9006 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the kinase of interest. In addition, it may have limited efficacy in certain types of cancer or in certain patient populations.

未来方向

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies or immunotherapies. Another area of interest is the development of biomarkers that can predict response to BAY 43-9006, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further research on the mechanism of action of BAY 43-9006, which could lead to the development of more potent and selective inhibitors with fewer off-target effects.

合成方法

The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-tert-butylphenylsulfonyl chloride with 4-aminophenol to obtain N-(4-tert-butylphenylsulfonyl)-4-aminophenol. This compound is then reacted with 4-aminobenzamide in the presence of a base to obtain BAY 43-9006. The final product is obtained after purification and crystallization.

科学研究应用

BAY 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR-2, which are involved in the development and progression of cancer. BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer.

属性

IUPAC Name

N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-23(2,3)18-9-15-21(16-10-18)29(27,28)25-20-13-11-19(12-14-20)24-22(26)17-7-5-4-6-8-17/h4-16,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWNNYWOXDDYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。